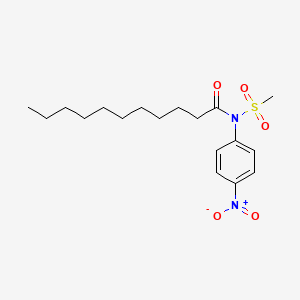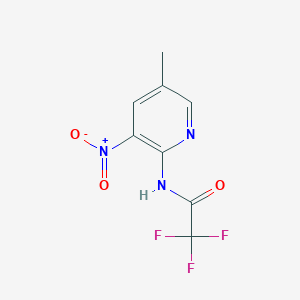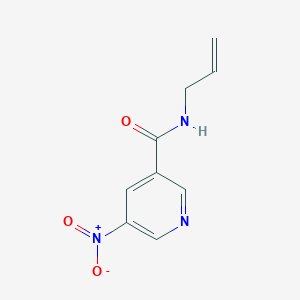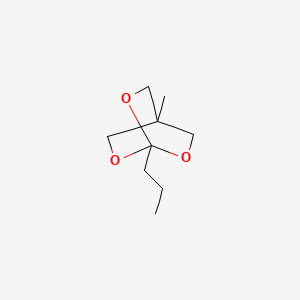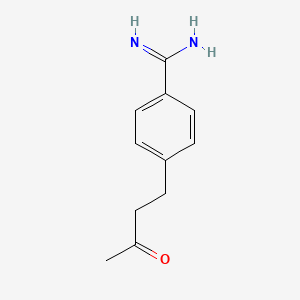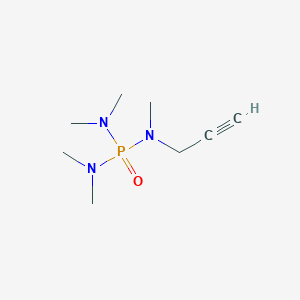
N,N,N',N',N''-Pentamethyl-N''-prop-2-yn-1-ylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a prop-2-yn-1-yl group attached to a phosphoric triamide core, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of a phosphoric triamide precursor with methylating agents and propargyl halides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction. The final product is purified through techniques like distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphoric triamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide involves its ability to interact with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: Similar in structure but lacks the prop-2-yn-1-yl group.
N,N,N’,N’,N’‘-Trimethyl-N’'-prop-2-yn-1-ylphosphoric triamide: Similar but with fewer methyl groups.
Uniqueness
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of both multiple methyl groups and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in various chemical reactions make it a valuable compound in research and industry.
Propiedades
Número CAS |
59950-82-2 |
|---|---|
Fórmula molecular |
C8H18N3OP |
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H18N3OP/c1-7-8-11(6)13(12,9(2)3)10(4)5/h1H,8H2,2-6H3 |
Clave InChI |
DOYODMYEMDHHCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)N(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


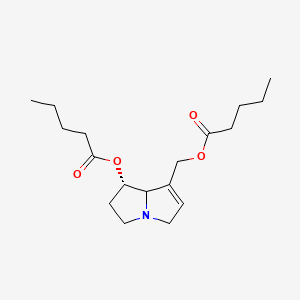
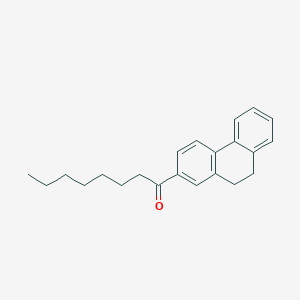
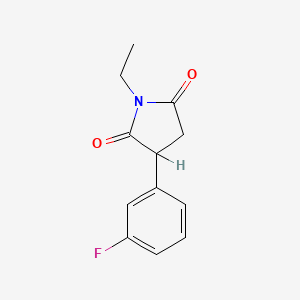
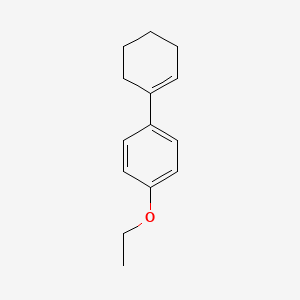
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
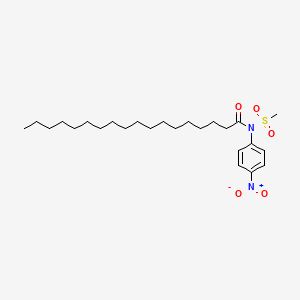
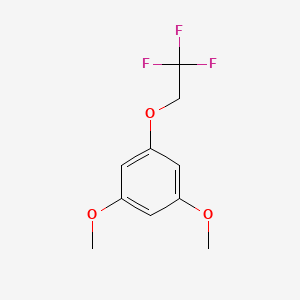
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
